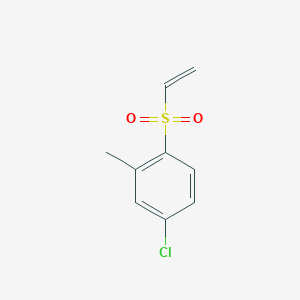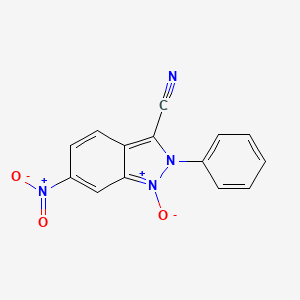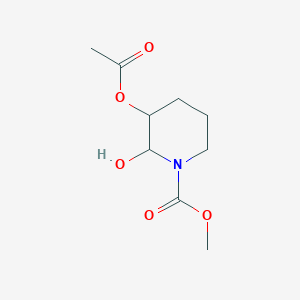
Methyl 3-(acetyloxy)-2-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(acetyloxy)-2-hydroxypiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, an acetyloxy group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetyloxy)-2-hydroxypiperidine-1-carboxylate typically involves the esterification of a piperidine derivative. One common method is the reaction of 3-hydroxy-2-piperidinecarboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to promote esterification and acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(acetyloxy)-2-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 3-(acetyloxy)-2-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(acetyloxy)-2-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites on the molecule. The piperidine ring can interact with biological receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-2-piperidinecarboxylate: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.
Methyl 3-(methoxy)-2-hydroxypiperidine-1-carboxylate: Contains a methoxy group instead of an acetyloxy group, which can affect its reactivity and biological activity.
Uniqueness
Methyl 3-(acetyloxy)-2-hydroxypiperidine-1-carboxylate is unique due to the presence of both acetyloxy and hydroxyl groups, which provide versatility in chemical reactions and potential biological interactions. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
92599-78-5 |
|---|---|
Molecular Formula |
C9H15NO5 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 3-acetyloxy-2-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C9H15NO5/c1-6(11)15-7-4-3-5-10(8(7)12)9(13)14-2/h7-8,12H,3-5H2,1-2H3 |
InChI Key |
FZWSUUBXUMFOKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCN(C1O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



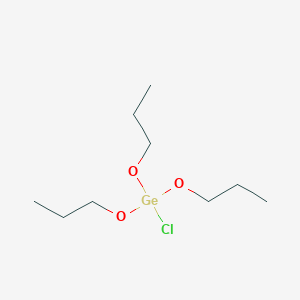
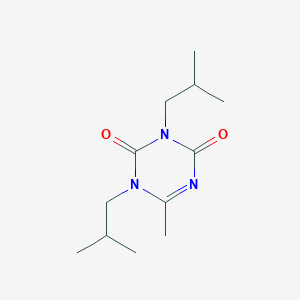
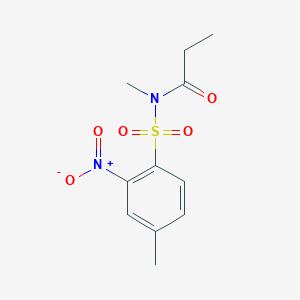
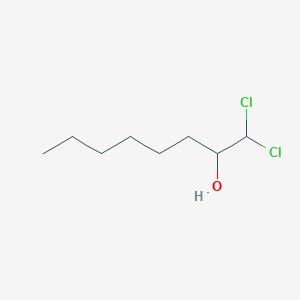

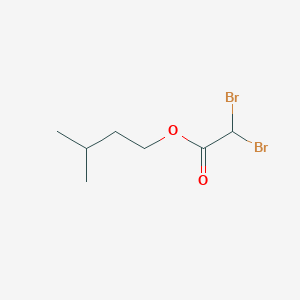

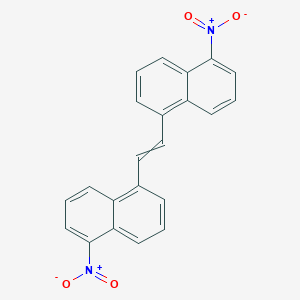
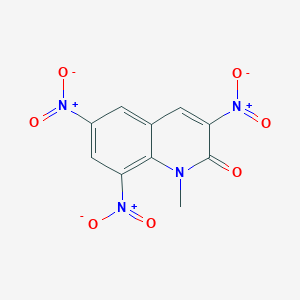
![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)

